9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridine ring fused with a triazole and pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and triazole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the production while maintaining the efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced derivatives of the compound .
Scientific Research Applications
9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and leading to the desired biological effect. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other pyrido[4,3-d]pyrimidines and triazolopyrimidines. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activity and applications. Some examples include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Triazolo[4,3-b]pyridazines: Used in the development of energetic materials and explosives.
Properties
Molecular Formula |
C20H14N6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-phenyl-11-(pyridin-4-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C20H14N6O/c27-19-17-16(8-11-25(19)12-14-6-9-21-10-7-14)24-20-22-13-23-26(20)18(17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
InChI Key |
CBHYXGYTNYSEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=NC=C5 |
Origin of Product |
United States |
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